1H-Indazole-6-sulfonamide
Overview
Description
1H-Indazole-6-sulfonamide is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonamide group in this compound enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of indazole with chlorosulfonic acid followed by ammonia treatment. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These methods ensure high yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Scientific Research Applications
1H-Indazole-6-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential use in the treatment of cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Indazole-6-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1H-Indazole-6-sulfonamide is compared with other similar compounds, such as 1H-indazole, 2H-indazole, and other sulfonamide derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the indazole core and the sulfonamide group, which contributes to its distinct properties and applications.
Properties
IUPAC Name |
1H-indazole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVKJVYSAVYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664057 | |
Record name | 1H-Indazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6497-77-4 | |
Record name | 1H-Indazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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